1-Phenylbiuret
Description
1-Phenylbiuret is a derivative of biuret (NH₂-CONH-CONH₂), where one of the terminal amine groups is substituted with a phenyl group.
Properties
CAS No. |
13911-40-5 |
|---|---|
Molecular Formula |
C8H9N3O2 |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
1-carbamoyl-3-phenylurea |
InChI |
InChI=1S/C8H9N3O2/c9-7(12)11-8(13)10-6-4-2-1-3-5-6/h1-5H,(H4,9,10,11,12,13) |
InChI Key |
MJJSNLJGOXWVEU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)N |
Other CAS No. |
13911-40-5 |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
1-Phenylbiuret’s core structure features a biuret backbone (two urea-linked nitrogen atoms) with a phenyl substituent. Key comparable compounds include:
Key Differences :
- 1-Phenylurea lacks the second urea group present in this compound, reducing its capacity for hydrogen bonding and metal coordination .
- N,N-Diphenylguanidine Monohydrobromide replaces the urea moiety with a guanidine group, increasing basicity and altering solubility in polar solvents .
- N-Phenylimidodicarbonimidic diamide hydrochloride incorporates an imidodicarbonimidic core, enhancing stability under acidic conditions compared to this compound .
Physicochemical Properties
While explicit data for this compound is unavailable, comparisons can be extrapolated from related compounds:
Data Tables for Comparative Analysis
Table 1: Functional Group Comparison
| Compound | Urea Group | Guanidine Group | Phenyl Group | Additional Features |
|---|---|---|---|---|
| This compound | Yes | No | Yes | Biuret backbone |
| 1-Phenylurea | Yes | No | Yes | Single urea unit |
| N,N-Diphenylguanidine Monohydrobromide | No | Yes | Yes | Bromide counterion |
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